meso-Tetra(2-methylphenyl) porphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

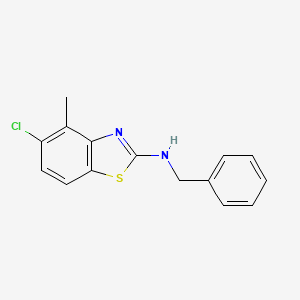

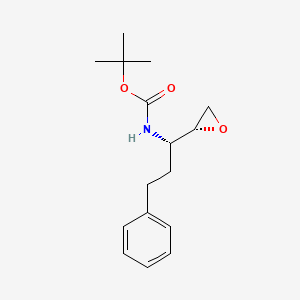

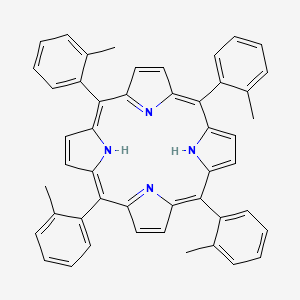

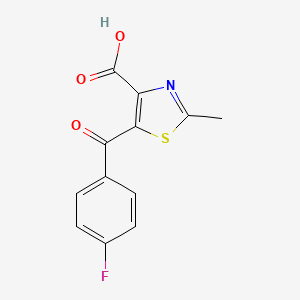

Meso-Tetra(2-methylphenyl) porphine is a synthetic methylphenylated porphyrin . It is also known as 5,10,15,20-Tetrakis (2-methylphenyl)porphyrin . The molecular formula is C48H38N4 and the molecular weight is 670.84 .

Molecular Structure Analysis

The molecular structure of meso-Tetra(2-methylphenyl) porphine consists of a large cyclic group known as a porphyrin, substituted with four 2-methylphenyl groups . The exact structure can be determined using techniques such as FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of meso-Tetra(2-methylphenyl) porphine are not extensively detailed in the search results. It is known that the compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Material Synthesis

Meso-Tetra(N-methyl-4-pyridyl)porphine tetratosylate templates have facilitated the synthesis of new metal-organic materials. These materials, porph@MOMs, exhibit selective encapsulation of metalloporphyrins, functioning as size-selective heterogeneous catalysts for olefin oxidation. This highlights the role of porphyrins in enhancing the catalytic efficiency of metal-organic frameworks (MOFs) through selective encapsulation (Zhenjie Zhang et al., 2012).

Photodynamic Therapy and Drug Delivery

Research has demonstrated the enhanced antitumor activity of meso-Tetra(N-methyl-4-pyridyl) porphine tetra tosylate when encapsulated in chitosan/alginate nanoparticles. These nanoparticles were shown to significantly improve the uptake and photocytotoxic effect of the photosensitizer in human colorectal carcinoma cells, indicating a promising approach for targeted photodynamic therapy (Sharif Abdelghany et al., 2013).

Oral Drug Delivery

The investigation into using pluronic and PEG-PE micelles as carriers for meso-tetraphenyl porphine showcases the potential for improving the bioavailability and effectiveness of porphyrin-based drugs. These micelles exhibit promising transport and bioadhesion behaviors, offering a viable strategy for oral delivery of hydrophobic drugs (Zerrin Sezgin et al., 2007).

Interaction with Biological Membranes

Studies on the interaction of various porphyrins with model membranes have provided insights into their different partitioning behaviors in normal and neoplastic tissue, which is crucial for designing light-sensitizing agents for photodynamic therapy. This research demonstrates the importance of understanding the molecular interactions between porphyrins and biological membranes to optimize their therapeutic efficacy (C. Matos et al., 2015).

Sensing and Detection

Porphyrin derivatives have been developed as sensors for the detection of toxic metal ions, showcasing their potential in environmental monitoring and safety applications. Their unique spectroscopic properties allow for the specific and sensitive detection of metals like Hg2+, Pb2+, Cd2+, and Cu2+, highlighting the versatility of porphyrins in sensing applications (Matibur Zamadar et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

5,10,15,20-tetrakis(2-methylphenyl)-21,23-dihydroporphyrin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4/c1-29-13-5-9-17-33(29)45-37-21-23-39(49-37)46(34-18-10-6-14-30(34)2)41-25-27-43(51-41)48(36-20-12-8-16-32(36)4)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-19-11-7-15-31(35)3/h5-28,49,52H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWDQBQCYGNAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C)C8=CC=CC=C8C)C=C4)C9=CC=CC=C9C)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-Tetra(2-methylphenyl) porphine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)